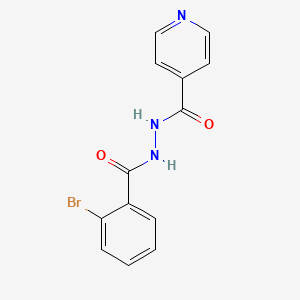![molecular formula C16H13FN2O2 B5694495 3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5694495.png)
3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is commonly used in scientific research to study the role of EGFR in various biological processes.
Mecanismo De Acción
3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling molecules and ultimately inhibiting cell proliferation and survival.
Biochemical and Physiological Effects:
3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone has been shown to inhibit the growth and survival of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit angiogenesis and induce apoptosis in cancer cells. In addition, 3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone is its high specificity for EGFR, which allows for more precise investigation of EGFR signaling pathways. However, one limitation is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone. One area of interest is the development of more potent and selective EGFR inhibitors. Another area of interest is the investigation of the role of EGFR in various disease states, including neurodegenerative diseases and autoimmune disorders. Additionally, 3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone could be used in combination with other targeted therapies to improve treatment outcomes in cancer patients.
Métodos De Síntesis
The synthesis of 3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone involves several steps. First, 2-fluoroanisole is reacted with ethylene oxide to form 2-(2-fluoroethoxy)anisole. This compound is then reacted with 2-aminobenzoic acid to form 3-[2-(2-fluoroethoxy)phenyl]-4(3H)-quinazolinone. Finally, the ethoxy group is replaced with an ethyl group using potassium carbonate and ethyl iodide to form 3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone.
Aplicaciones Científicas De Investigación
3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone has been widely used in scientific research to study the role of EGFR in various biological processes, including cancer cell proliferation, migration, and invasion. It has also been used to investigate the effects of EGFR inhibition on angiogenesis, apoptosis, and autophagy.
Propiedades
IUPAC Name |
3-[2-(2-fluorophenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c17-13-6-2-4-8-15(13)21-10-9-19-11-18-14-7-3-1-5-12(14)16(19)20/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQSSBUEESNNSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCOC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5694412.png)
![{4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile](/img/structure/B5694415.png)
![ethyl [(2-methyl-4-quinolinyl)thio]acetate](/img/structure/B5694422.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5694430.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5694436.png)

![ethyl [3-(2-thienylcarbonyl)-1H-indol-1-yl]acetate](/img/structure/B5694446.png)
![3,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B5694455.png)



![ethyl[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694510.png)
![N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5694531.png)